3-Iodo-4-methyl-2-nitrobenzoic acid 3-Iodo-4-methyl-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14428854
InChI: InChI=1S/C8H6INO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H6INO4
Molecular Weight: 307.04 g/mol

3-Iodo-4-methyl-2-nitrobenzoic acid

CAS No.:

Cat. No.: VC14428854

Molecular Formula: C8H6INO4

Molecular Weight: 307.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4-methyl-2-nitrobenzoic acid -

Specification

Molecular Formula C8H6INO4
Molecular Weight 307.04 g/mol
IUPAC Name 3-iodo-4-methyl-2-nitrobenzoic acid
Standard InChI InChI=1S/C8H6INO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Standard InChI Key JJEOBMVZKBUYAE-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])I

Introduction

Chemical and Physical Properties

Structural and Molecular Data

PropertyValueSource
Molecular FormulaC8H6INO4\text{C}_8\text{H}_6\text{INO}_4
Molecular Weight307.04 g/mol
CAS Number882679-22-3
AppearanceLight brown solid
SolubilitySoluble in DMSO, methanol
Melting PointNot extensively reported-
DensityNot extensively reported-

The compound’s nitro and iodine substituents contribute to its high density (estimated >2.0 g/cm³ based on analogues) , while its limited water solubility aligns with typical aromatic nitro compounds .

Synthesis Methods

Diazotization-Iodination Strategy

The most common synthesis involves diazotization of 3-amino-4-methyl-2-nitrobenzoic acid followed by iodination :

  • Diazotization: 3-Amino-4-methyl-2-nitrobenzoic acid is treated with sodium nitrite (NaNO2\text{NaNO}_2) in a sulfuric acid medium at 0–5°C to form a diazonium salt .

  • Iodination: The diazonium intermediate is reacted with potassium iodide (KI\text{KI}) at room temperature, yielding 3-iodo-4-methyl-2-nitrobenzoic acid with a reported yield of 70–84% .

Reaction Conditions:

  • Temperature: 0–20°C

  • Solvents: DMSO, aqueous H2SO4\text{H}_2\text{SO}_4

  • Key Byproducts: Unreacted starting material and deiodinated derivatives .

Alternative Pathways

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s iodine and nitro groups enable further functionalization, making it critical for constructing:

  • Covalent kinase inhibitors: Electrophilic warheads targeting cysteine residues in proteins (e.g., KRAS G12C inhibitors) .

  • Anticancer agents: Derivatives with nitro groups exhibit cytotoxicity via DNA intercalation.

Case Study: KRAS Inhibitor Development

Research Findings and Innovations

Recent Advances in Synthesis

  • Microwave-Assisted Reactions: Reduced reaction time from 10 hours to 2 hours for analogous iodonitrobenzoic acids, though yields remain comparable .

  • Green Chemistry Approaches: Substitution of H2SO4\text{H}_2\text{SO}_4 with ionic liquids to minimize waste .

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